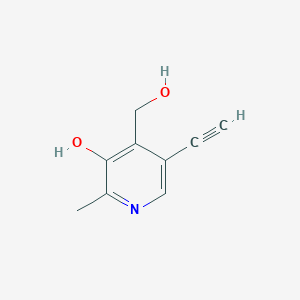
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-methylpyridine followed by hydroxymethylation and ethynylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are frequently employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-oxo-4-hydroxymethyl-5-ethynylpyridine.
Reduction: Formation of 2-Methyl-3-hydroxy-4-hydroxymethyl-5-ethylpyridine.
Substitution: Formation of 2-Methyl-3-hydroxy-4-chloromethyl-5-ethynylpyridine.
Scientific Research Applications
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl and ethynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hydroxy-5-ethynylpyridine: Lacks the hydroxymethyl group at the 4-position.
3-Hydroxy-4-hydroxymethyl-5-ethynylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-hydroxy-4-hydroxymethylpyridine: Lacks the ethynyl group at the 5-position.
Uniqueness
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h1,4,11-12H,5H2,2H3 |
InChI Key |
IXBFPLHNJONHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
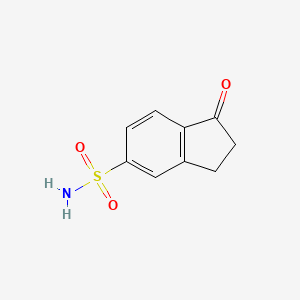
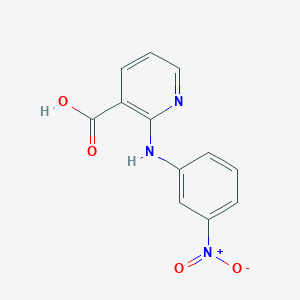
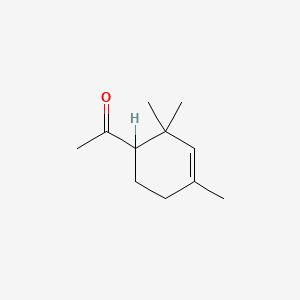

![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
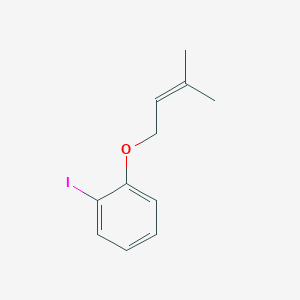
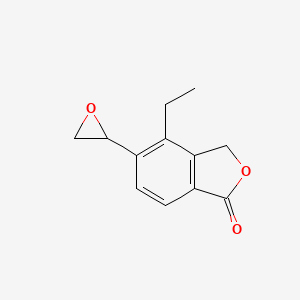
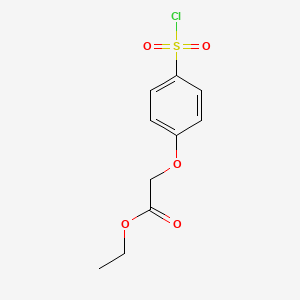

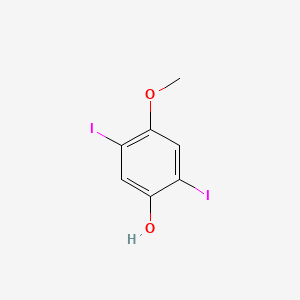
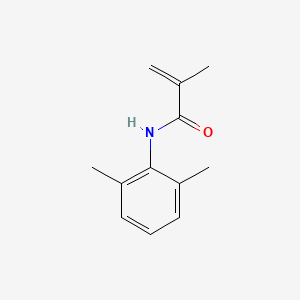
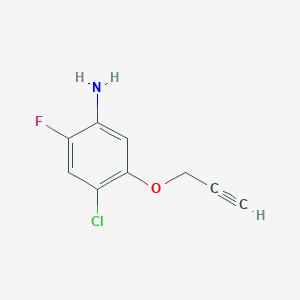
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)
